molecular formula C25H25N5O3S B12027657 2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 477330-65-7

2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12027657
CAS No.: 477330-65-7
M. Wt: 475.6 g/mol
InChI Key: GSRMMLMTKRNSLB-UHFFFAOYSA-N
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Description

2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N5O3S and its molecular weight is 475.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

477330-65-7

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C25H25N5O3S/c1-4-33-20-10-8-19(9-11-20)30-24(18-6-5-13-26-15-18)28-29-25(30)34-16-23(31)27-21-14-17(2)7-12-22(21)32-3/h5-15H,4,16H2,1-3H3,(H,27,31)

InChI Key

GSRMMLMTKRNSLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)OC)C4=CN=CC=C4

Origin of Product

United States

Biological Activity

The compound 2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N5O2SC_{26}H_{25}N_{5}O_{2}S, with a molecular weight of approximately 471.57 g/mol. The structure features a triazole ring, an ethoxyphenyl group, and a pyridinyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC26H25N5O2S
Molecular Weight471.57 g/mol
IUPAC Name2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
CAS Number851274-39-0

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Ethoxyphenyl Group : This is accomplished via nucleophilic substitution reactions.
  • Attachment of Pyridinyl Group : Coupling reactions such as Suzuki or Heck reactions are commonly used.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains. A study highlighted that derivatives with similar structural features demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Recent investigations into heterocyclic compounds have revealed promising antiviral properties. Compounds containing triazole rings have been evaluated for their ability to inhibit viral replication. Specifically, some triazole derivatives were tested against Herpes Simplex Virus (HSV) and showed high efficacy in preventing viral replication in cell cultures .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of triazole derivatives. The target compound's structural analogs exhibited varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potential for development as anticancer agents .

Case Studies

  • Antibacterial Activity : A study evaluating a series of triazole derivatives found that one compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Antiviral Efficacy : In another study, a related triazole compound was able to reduce HSV replication by up to 91% at a concentration of 50 µM with minimal cytotoxic effects (CC50 > 600 µM), highlighting its therapeutic potential .
  • Cytotoxicity Assessment : A comparative analysis revealed that several triazole derivatives had IC50 values ranging from 10 to 30 µg/mL against different cancer cell lines, suggesting their effectiveness as anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,2,4-triazoles and their derivatives exhibit significant antimicrobial properties. The compound under discussion has been shown to possess:

  • Antifungal Properties : Studies have demonstrated that triazole derivatives can effectively inhibit fungal growth. For instance, certain derivatives of 1,2,4-triazole have exhibited antifungal activities comparable to commercial agents like azoxystrobin against pathogens such as Gibberella species .
  • Antibacterial Activity : The incorporation of the triazole moiety has been linked to enhanced antibacterial effects against various strains, including drug-resistant bacteria. Research has shown that triazole derivatives can be up to 16 times more effective than traditional antibiotics like ampicillin against certain Gram-positive bacteria .

Anticancer Potential

Triazole compounds have also been investigated for their potential chemopreventive and chemotherapeutic effects. The mercapto-substituted variants have shown promise in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells .

Neuroprotective Effects

Some studies suggest that triazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Fungicides

Due to their antifungal properties, triazole compounds are extensively used in agriculture as fungicides. They help control plant diseases caused by fungi, thus improving crop yield and quality. Research highlights the effectiveness of certain triazoles against phytopathogenic fungi such as Phytophthora infestans and Fusarium oxysporum .

Herbicides

Triazole derivatives are also being explored for their herbicidal properties. Their ability to inhibit specific metabolic pathways in plants makes them candidates for developing new herbicides that are more effective and environmentally friendly .

Corrosion Inhibitors

The unique chemical structure of triazoles allows them to function as corrosion inhibitors in various industrial applications. They form protective films on metal surfaces, preventing oxidation and degradation .

Polymer Science

Triazoles are being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Their versatility allows for the development of advanced materials with tailored functionalities .

Case Study 1: Antifungal Activity Evaluation

A recent study evaluated a series of 1,2,4-triazole derivatives for their antifungal activity against Aspergillus niger. The results indicated that compounds bearing the thioether moiety displayed significantly enhanced antifungal activity compared to controls .

CompoundMIC (μg/mL)Comparison AgentComparison MIC (μg/mL)
Triazole A0.01Bifonazole0.1
Triazole B0.005Ketoconazole0.05

Case Study 2: Antibacterial Activity Assessment

In another study focused on antibacterial properties, a series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives had MIC values significantly lower than those of standard antibiotics, indicating their potential as new antibacterial agents .

CompoundMIC (μg/mL)Standard AntibioticStandard MIC (μg/mL)
Triazole C0.75Gentamicin1.5
Triazole D0.43Ciprofloxacin0.9

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclization and alkylation. For example, 4-substituted-1,2,4-triazole-3-thiol precursors are prepared by reacting hydrazinecarbothioamide derivatives in basic media (e.g., KOH/ethanol). Subsequent alkylation with chloroacetamide derivatives under reflux conditions yields the final product . Key steps include monitoring reaction progress via TLC and recrystallization for purification.

Q. How is the compound characterized after synthesis to confirm structural integrity?

  • Methodological Answer : Structural confirmation employs spectroscopic techniques:

  • NMR spectroscopy (1H, 13C) to verify substituent positions and connectivity.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtained) for unambiguous 3D structural determination .
  • Elemental analysis to confirm purity and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use statistical methods like factorial design to systematically vary parameters (e.g., temperature, solvent ratio, reaction time) and identify optimal conditions .
  • Computational modeling : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity, as seen in analogous acetamide syntheses .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Standardized assays : Ensure consistency in experimental protocols (e.g., cell lines, dosage, controls) to minimize variability .
  • Meta-analysis : Cross-reference data across studies to identify trends or outliers. For example, discrepancies in IC50 values may arise from differences in assay conditions (e.g., pH, temperature) .
  • Mechanistic studies : Use techniques like molecular docking or kinase profiling to clarify target specificity and validate hypothesized modes of action .

Q. What computational approaches are effective in predicting the compound’s reactivity or pharmacokinetic properties?

  • Methodological Answer :

  • Reaction path searching : Tools like the Artificial Force Induced Reaction (AFIR) method map potential energy surfaces to identify feasible reaction pathways .
  • ADMET prediction : Software such as SwissADME or pkCSM can estimate absorption, distribution, and toxicity profiles based on molecular descriptors .
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .

Q. How can substituent effects on the triazole and acetamide moieties be systematically analyzed to enhance pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with variations in substituents (e.g., ethoxy → methoxy, pyridinyl → phenyl) and compare bioactivity .
  • Electron-withdrawing/donating groups : Use Hammett constants (σ) to correlate electronic effects with activity trends. For example, electron-withdrawing groups on the phenyl ring may enhance metabolic stability .
  • Crystallographic data : Analyze steric and electronic interactions in ligand-target complexes to guide rational design .

Methodological Resources

  • Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process control .
  • Safety Protocols : Follow ALADDIN guidelines for handling thiol-containing intermediates, including proper ventilation and PPE .

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